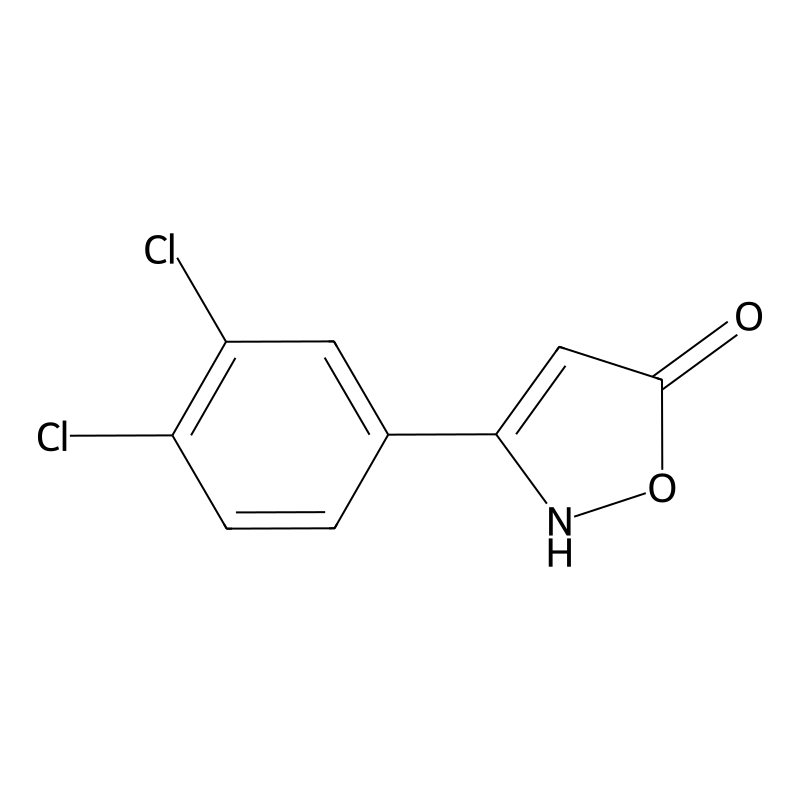

3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol is a heterocyclic compound that features both an oxazole ring and a dichlorophenyl group. The molecular formula for this compound is CHClNO, and it has a molecular weight of approximately 232.07 g/mol. The oxazole ring consists of five members with one nitrogen and one oxygen atom, contributing to its unique chemical properties. The presence of the dichlorophenyl moiety enhances its biological activity and potential applications in various fields, including pharmaceuticals and agrochemicals.

The chemical reactivity of 3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol can be attributed to the functional groups present in its structure. Key reactions include:

- Nucleophilic substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles.

- Deprotonation: The hydroxyl group can be deprotonated to form an alkoxide, which can further participate in nucleophilic reactions.

- Condensation reactions: The compound can react with aldehydes or ketones to form more complex structures through condensation.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with novel properties.

3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol exhibits significant biological activities that make it a candidate for pharmaceutical development. Studies have shown that it possesses:

- Antimicrobial properties: It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth.

- Anticancer activity: Preliminary studies indicate potential cytotoxic effects against cancer cell lines, suggesting mechanisms that may involve apoptosis and cell cycle arrest.

- Anti-inflammatory effects: Research indicates that this compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

The biological activities are closely linked to its structural features, particularly the dichlorophenyl group, which is known for enhancing bioactivity.

Several synthetic routes have been developed to produce 3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol:

- Condensation method: This involves the reaction of 3,4-dichlorobenzaldehyde with an appropriate amino acid or amine in the presence of an acid catalyst to form the oxazole ring.

- Cyclization reaction: A precursor compound containing both the phenyl and hydroxyl groups can undergo cyclization under acidic or basic conditions to yield the desired oxazole derivative.

- Halogenation followed by cyclization: Starting from a phenolic compound, halogenation followed by cyclization can yield 3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol.

These methods allow for variations in yield and purity depending on reaction conditions and starting materials.

The unique properties of 3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol lend themselves to various applications:

- Pharmaceuticals: Due to its antimicrobial and anticancer properties, it is being explored as a potential drug candidate for treating infections and cancer.

- Agricultural chemicals: Its effectiveness against plant pathogens suggests potential use as a fungicide or herbicide.

- Research tools: As a biochemical probe, it can be used in studies related to enzyme inhibition and signal transduction pathways.

These applications highlight the versatility of this compound across different scientific fields.

Interaction studies involving 3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol focus on its binding affinity with biological targets:

- Protein interactions: Research has indicated that this compound may interact with specific proteins involved in cell signaling pathways. Such interactions are crucial for understanding its mechanism of action.

- Enzyme inhibition: Studies suggest that it may inhibit certain enzymes critical for microbial survival or cancer cell proliferation.

Understanding these interactions is vital for optimizing its therapeutic potential and minimizing side effects.

Several compounds share structural similarities with 3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol. These include:

- 2-(4-Chlorophenyl)-1,2-oxazol-5(4H)-one

- Features a chlorophenyl group but lacks the dichloro substitution.

- Exhibits different biological activity profiles.

- 5-Hydroxy-2-(3-chlorophenyl)oxazole

- Contains a hydroxyl group at position 5 but has only one chlorine substituent.

- May show varied reactivity due to differences in electronic effects from substituents.

- 3-(4-Bromophenyl)-1,2-oxazol-5(4H)-one

- Similar structure with bromine instead of chlorine.

- Potentially different pharmacological properties due to bromine's larger size and different electronegativity.

Uniqueness

The uniqueness of 3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol lies in its specific substitution pattern on the phenyl ring combined with the oxazole structure. This configuration enhances its biological activity compared to similar compounds while providing distinct chemical reactivity profiles that are advantageous in synthetic chemistry and medicinal applications.